Feudomycin A Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Feudomycin A Hydrochloride involves multiple steps, including the formation of its core structure and subsequent functionalization. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Feudomycin A Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Feudomycin A Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of novel compounds.
Biology: The compound is employed in studies related to cellular processes and enzyme interactions.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Feudomycin A Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . This mechanism is crucial for its potential therapeutic applications, particularly in oncology .
Comparison with Similar Compounds
Feudomycin A Hydrochloride is structurally related to other anthracycline antibiotics, such as daunorubicin and doxorubicin . it is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities . Similar compounds include:
Daunorubicin: Known for its use in cancer treatment.
Doxorubicin: Widely used in chemotherapy.
Epirubicin: Another anthracycline with similar applications.
This compound stands out due to its unique combination of functional groups and its potential for novel therapeutic applications .
Properties
Molecular Formula |
C27H32ClNO9 |
---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO9.ClH/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32;/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3;1H/t11-,14?,16-,17-,22+,27-;/m0./s1 |
InChI Key |
RJBRMLBEOWYERX-ZTFSCGJJSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H]([C@@H](O5)C)O)N)O.Cl |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Origin of Product |
United States |
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